molecular formula C24H25N3O4 B2767346 N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-45-1

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2767346
CAS No.: 872849-45-1
M. Wt: 419.481
InChI Key: VTOOCYWOKUKTIC-UHFFFAOYSA-N
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Description

Etonitazepyne is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to Schedule I drugs . It is found as a yellow powder and crystalline solid and has been identified in falsified pharmaceutical opioid tablets .


Molecular Structure Analysis

The molecular formula of Etonitazepyne is C22H26N4O3 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical and Chemical Properties Analysis

Etonitazepyne is found as a yellow powder and crystalline solid . The molecular weight is 394.4669 g/mol .

Scientific Research Applications

Synthesis and Antiallergic Properties

  • Researchers have synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which include compounds similar to N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, in the search for novel antiallergic compounds. These compounds showed promising antiallergic properties, significantly more potent than some existing antiallergic drugs (Menciu et al., 1999).

Antimicrobial Activities

  • Some derivatives of this compound have been studied for their antimicrobial activities. For example, a study focused on dipeptide derivatives coupled with a pyridine moiety showed potent antibacterial activity against Escherichia coli (Abdel-Bary et al., 2013).

Synthesis Techniques

  • Various synthesis techniques involving compounds similar to this compound have been explored. For instance, a study describes the chemoselective acetylation of 2-aminophenol to synthesize intermediates for antimalarial drugs, showcasing innovative synthesis approaches (Magadum & Yadav, 2018).

Potential in Brain Imaging

  • A dipeptide derivative of this compound, labeled with 125I, showed promising results as a new imaging agent for brain SPECT, suggesting potential applications in medical imaging (Abdel-Ghany et al., 2013).

Learning and Memory Facilitation

  • There's research discussing the effects of related compounds on learning and memory facilitation in mice, suggesting potential applications in neurology and cognitive sciences (Ming-zhu, 2012).

Mechanism of Action

Studies in animals have demonstrated that Etonitazepyne is a potent, full agonist at μ-opioid receptors . It produces effects similar to those of opioids such as morphine, fentanyl, and isotonitazene but with greater potency .

Safety and Hazards

Etonitazepyne poses a risk to public health and has no recognized therapeutic use . It is a potent µ-opioid receptor agonist, and it would be expected to produce dependence similarly to other opioids, such as morphine and fentanyl . Non-fatal and fatal intoxications have been documented in a number of countries .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-2-31-18-11-9-17(10-12-18)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOOCYWOKUKTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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